molecular formula C18H20O B14389092 2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene CAS No. 89907-32-4

2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene

Cat. No.: B14389092
CAS No.: 89907-32-4
M. Wt: 252.3 g/mol
InChI Key: GBHZJNVHSDMYDG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two methyl groups at the 2nd and 3rd positions, and an isopropoxy group at the 1st position of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dimethylfluorene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the isopropoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, introducing nitro or halogen groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrogenated fluorene derivatives

    Substitution: Nitrofluorene, halofluorene

Scientific Research Applications

2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylfluorene: Lacks the isopropoxy group, making it less versatile in certain applications.

    1-Isopropoxyfluorene: Lacks the methyl groups at the 2nd and 3rd positions, affecting its reactivity and properties.

    2,3-Dimethyl-9H-fluorene: Similar structure but without the isopropoxy group, leading to different chemical behavior.

Uniqueness

2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene is unique due to the combination of its methyl and isopropoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

89907-32-4

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

2,3-dimethyl-1-propan-2-yloxy-9H-fluorene

InChI

InChI=1S/C18H20O/c1-11(2)19-18-13(4)12(3)9-16-15-8-6-5-7-14(15)10-17(16)18/h5-9,11H,10H2,1-4H3

InChI Key

GBHZJNVHSDMYDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C32)C(=C1C)OC(C)C

Origin of Product

United States

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